4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C27H20BrClN2O4 and a molecular weight of 551.828 . This compound is known for its unique structure, which includes a naphthyloxy group, a propanoyl group, and a chlorobenzoate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Naphthyloxy Intermediate: This step involves the reaction of 1-naphthol with a suitable halogenated propanoyl compound under basic conditions to form the naphthyloxy intermediate.
Hydrazone Formation: The naphthyloxy intermediate is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The carbohydrazonoyl intermediate is coupled with 4-bromo-2-chlorobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a chlorobenzoate group.
4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a methylbenzoate group instead of a chlorobenzoate group.
Uniqueness
4-BR-2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
765287-81-8 |
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Molecular Formula |
C27H20BrClN2O4 |
Molecular Weight |
551.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C27H20BrClN2O4/c1-17(34-25-12-6-8-18-7-2-3-9-21(18)25)26(32)31-30-16-19-15-20(28)13-14-24(19)35-27(33)22-10-4-5-11-23(22)29/h2-17H,1H3,(H,31,32)/b30-16+ |
InChI Key |
HYLZERIHUYYARS-OKCVXOCRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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